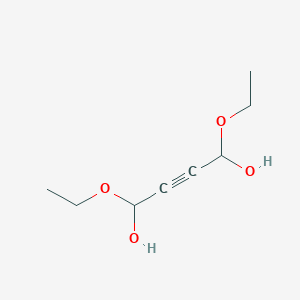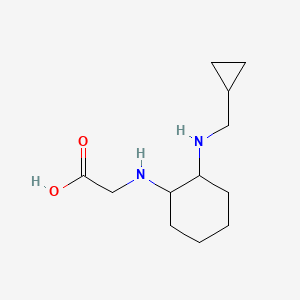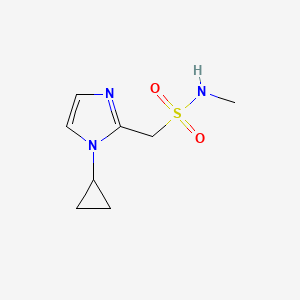
1,4-Diethoxybut-2-yne-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyne-1,4-diol, 1,4-diethoxy- is an organic compound with the molecular formula C8H14O4. It is a derivative of 2-Butyne-1,4-diol, where the hydroxyl groups are replaced by ethoxy groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne-1,4-diol, 1,4-diethoxy- typically involves the reaction of 2-Butyne-1,4-diol with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Ethyl alcohol
Industrial Production Methods
On an industrial scale, the production of 2-Butyne-1,4-diol, 1,4-diethoxy- follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
2-Butyne-1,4-diol, 1,4-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated diols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 2-butane-1,4-diol.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Butyne-1,4-diol, 1,4-diethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various polymers and resins.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 2-Butyne-1,4-diol, 1,4-diethoxy- involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include functional groups such as carbonyls, halides, and unsaturated bonds. The pathways involved in its reactions often include nucleophilic substitution, addition, and elimination mechanisms.
相似化合物的比较
Similar Compounds
- 2-Butyne-1,4-diol
- 1,4-Butanediol
- 2-Butene-1,4-diol
Comparison
2-Butyne-1,4-diol, 1,4-diethoxy- is unique due to the presence of ethoxy groups, which enhance its solubility in organic solvents and alter its reactivity compared to its parent compound, 2-Butyne-1,4-diol. This modification allows for different applications and reactivity patterns, making it a valuable compound in various chemical processes.
属性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
1,4-diethoxybut-2-yne-1,4-diol |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h7-10H,3-4H2,1-2H3 |
InChI 键 |
QSINFUNOPINNRB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C#CC(O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one](/img/structure/B15051086.png)
![3-Bromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B15051087.png)

![4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B15051090.png)
![[(1-Bromoethenyl)sulfanyl]benzene](/img/structure/B15051092.png)
![[(2S)-2-amino-3-carboxypropyl]trimethylazanium](/img/structure/B15051106.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B15051107.png)
![(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine](/img/structure/B15051110.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051125.png)



